molecular formula C6H5Cl3O2 B1196523 (1S,2R)-3,4,6-trichlorocyclohexa-3,5-diene-1,2-diol

(1S,2R)-3,4,6-trichlorocyclohexa-3,5-diene-1,2-diol

Cat. No. B1196523
M. Wt: 215.5 g/mol
InChI Key: REPDFJGEZLAWCC-RITPCOANSA-N
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Description

(1S,2R)-3,4,6-trichlorocyclohexa-3,5-diene-1,2-diol is an organochlorine compound. It derives from a cis-cyclohexa-3,5-diene-1,2-diol. It derives from a hydride of a cyclohexa-1,3-diene.

Scientific Research Applications

Enantioselective Synthesis

  • Conversion to Enantiomerically Pure Compounds : The enzymatically derived (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol has been converted into compounds embodying the pentacyclic framework of the alkaloid vindoline. This alkaloid is a precursor to clinically significant anticancer agents vinblastine and vincristine (White & Banwell, 2016).

Organic Synthesis and Applications

  • Formation of Diels-Alder Dimers : 1,2-dihydroxy-3-ethenylcyclohexa-3,5-diene undergoes stereoselective Diels-Alder dimerizations to form different types of compounds (Hudlický & Boros, 1993).
  • Bromination Studies : The structures of dibromocyclohexenes obtained from bromination of cis-cyclohexa-3,5-diene-1,2-diol have been established, shedding light on the mechanism of bromination of cyclohexadienes (Han et al., 1999).
  • Asymmetric Dihydroxylation : The asymmetric dihydroxylation of cyclohexa-1,3-diene derivatives, including meso-symmetric 1,2-O-benzylidene-cis-cyclohexa-3,5-diene-1,2-diol, has been explored, leading to optically active diols (Takano et al., 1994).

Synthesis of Specific Compounds

  • 6β-Hydroxyshikimic Acid Synthesis : The conversion of various cyclohexa-diene derivatives into 6β-hydroxyshikimic acid and its derivatives has been described, highlighting the versatility of these dienes in synthetic organic chemistry (Blacker et al., 1995).

Stereochemistry and Reactivity

  • Studies in Tricyclooctane Series : The bis-dihalocarbene adducts of certain methoxycyclohexadienes have shown specific dehydrohalogenation reactions, contributing to the understanding of the reactivity of these dienes (Banwell & Halton, 1980).

properties

Product Name

(1S,2R)-3,4,6-trichlorocyclohexa-3,5-diene-1,2-diol

Molecular Formula

C6H5Cl3O2

Molecular Weight

215.5 g/mol

IUPAC Name

(1S,2R)-3,4,6-trichlorocyclohexa-3,5-diene-1,2-diol

InChI

InChI=1S/C6H5Cl3O2/c7-2-1-3(8)5(10)6(11)4(2)9/h1,5-6,10-11H/t5-,6+/m1/s1

InChI Key

REPDFJGEZLAWCC-RITPCOANSA-N

Isomeric SMILES

C1=C([C@H]([C@H](C(=C1Cl)Cl)O)O)Cl

Canonical SMILES

C1=C(C(C(C(=C1Cl)Cl)O)O)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R)-3,4,6-trichlorocyclohexa-3,5-diene-1,2-diol
Reactant of Route 2
(1S,2R)-3,4,6-trichlorocyclohexa-3,5-diene-1,2-diol
Reactant of Route 3
(1S,2R)-3,4,6-trichlorocyclohexa-3,5-diene-1,2-diol
Reactant of Route 4
(1S,2R)-3,4,6-trichlorocyclohexa-3,5-diene-1,2-diol
Reactant of Route 5
(1S,2R)-3,4,6-trichlorocyclohexa-3,5-diene-1,2-diol
Reactant of Route 6
(1S,2R)-3,4,6-trichlorocyclohexa-3,5-diene-1,2-diol

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